molecular formula C10H12BrFO B8563088 2-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol

2-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol

Cat. No. B8563088
M. Wt: 247.10 g/mol
InChI Key: AZRGGKSZVKABCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C10H12BrFO and its molecular weight is 247.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H12BrFO/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5,13H,6H2,1-2H3

InChI Key

AZRGGKSZVKABCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=C(C=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-Bromo-2-fluoro-phenyl)-2-methyl-propionaldehyde (1.37 g, 5.58 mmol) in MeOH (18 ml) at 0° C. was added NaBH4 (0.21 g, 5.58 mmol). After being stirred for 2 hours at 0° C., the mixture was allowed to warm to room temperature. The reaction mixture was diluted with water (20 ml) and extracted with ether (3×75 ml). The combined organic layers were dried over MgSO4. The solvent was removed, and the residue was purified by flash column chromatography (15–35% EtOAc in Hexane) to give the product (1.10 g, 80.0% yield). 1H NMR (CDCl3) δ: 1.23 (s, 1 H) 1.35 (s, 3 H) 1.35 (s, 3 H) 3.75 (d, J=1.26 Hz, 2 H) 7.17 (d, J=2.27 Hz, 1 H) 7.20 (d, J=3.03 Hz, 1 H) 7.22 (m, 1 H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
80%

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